molecular formula C13H11NO2 B11890320 4-Oxo-6-propyl-4H-1-benzopyran-3-carbonitrile CAS No. 50743-31-2

4-Oxo-6-propyl-4H-1-benzopyran-3-carbonitrile

Cat. No.: B11890320
CAS No.: 50743-31-2
M. Wt: 213.23 g/mol
InChI Key: UAQVSZRGIZWWLL-UHFFFAOYSA-N
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Description

4-Oxo-6-propyl-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-6-propyl-4H-chromene-3-carbonitrile typically involves a one-pot multicomponent reaction. A common method includes the condensation of aldehydes with dimedone and malononitrile in the presence of a catalyst. For instance, Fe3O4@SiO2@Propyl–ANDSA has been used as a catalyst in water under reflux conditions . This method is efficient and environmentally friendly, avoiding the use of toxic solvents and providing high yields.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The focus is on maintaining the purity and consistency of the product while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-6-propyl-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: This can modify the chromene ring, potentially altering its biological activity.

    Substitution: Common in organic synthesis, substitution reactions can introduce different substituents to the chromene ring, leading to derivatives with varied properties.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated compounds and nucleophiles are often used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromene-3-carboxylic acids, while substitution can produce various chromene derivatives with different functional groups.

Scientific Research Applications

4-Oxo-6-propyl-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-6-propyl-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Uniqueness: 4-Oxo-6-propyl-4H-chromene-3-carbonitrile stands out due to its specific structural features, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound in research and industrial applications.

Properties

CAS No.

50743-31-2

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

4-oxo-6-propylchromene-3-carbonitrile

InChI

InChI=1S/C13H11NO2/c1-2-3-9-4-5-12-11(6-9)13(15)10(7-14)8-16-12/h4-6,8H,2-3H2,1H3

InChI Key

UAQVSZRGIZWWLL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)OC=C(C2=O)C#N

Origin of Product

United States

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